Calhex 231 hydrochloride

Description

Overview of Calcium-Sensing Receptor (CaSR) Physiology and Pathophysiology

The Calcium-Sensing Receptor (CaSR) is a crucial G protein-coupled receptor (GPCR) belonging to family C. frontiersin.orgnih.gov Its primary physiological function is to maintain systemic calcium homeostasis. frontiersin.orgnih.gov The CaSR acts as the body's main controller for extracellular free ionized calcium by sensing its concentration and subsequently regulating parathyroid hormone (PTH) secretion, renal calcium reabsorption, and calcitonin release. ersnet.orgphysiology.org The receptor is activated by physiological levels of extracellular calcium (Ca2+o) and magnesium (Mg2+), and its sensitivity can be enhanced by natural positive allosteric modulators like certain amino acids. ersnet.orgnih.gov

The CaSR is expressed as a homodimer in the cell membrane, featuring a large extracellular domain with a "Venus flytrap" structure that binds cations, a seven-transmembrane (7TM) domain, and an intracellular domain. ersnet.org Upon activation, the CaSR can couple to various G-protein-mediated signaling pathways, including Gq,11, Gi/o, and G12,13, leading to diverse intracellular responses such as the release of intracellular calcium stores and the activation or inhibition of different kinases and signaling cascades. ersnet.org

Beyond its central role in mineral ion metabolism, the CaSR is expressed almost ubiquitously throughout the body and has functions unrelated to systemic calcium regulation. frontiersin.orgersnet.org These include roles in nutrient sensing in the gut, glucose-mediated insulin (B600854) secretion, and vascular smooth muscle function. ersnet.org

Dysfunction of the CaSR is implicated in a wide range of pathological conditions. These are broadly categorized as calciotropic disorders, such as hyperparathyroidism, and non-calciotropic disorders. frontiersin.org Abnormal CaSR function has been linked to cardiovascular disease, respiratory diseases like asthma, cancer, and Alzheimer's disease. frontiersin.orgersnet.org Inherited mutations, both activating and inactivating, in the CaSR gene can lead to disorders of calcium metabolism. physiology.orgnih.gov

Historical Context of Calhex 231 Hydrochloride in CaSR Pharmacology

This compound emerged from the research and development of CaSR negative allosteric modulators, also known as calcilytics. nih.gov Following the discovery of earlier NAMs based on an arylalkylamine scaffold, such as NPS 2143, further screening and development led to the identification of compounds like Calhex 231. ersnet.orgnih.gov It is chemically classified as an N¹-Benzoyl-N²-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane. tocris.comrndsystems.com

A key 2003 study by Petrel et al. described Calhex 231 as a novel and potent calcilytic. tocris.commedchemexpress.com This research established its mechanism of action as a negative allosteric modulator that blocks the increase in inositol (B14025) phosphates stimulated by the activation of the human CaSR. tocris.commedchemexpress.com The study identified its potency with an IC₅₀ value of 0.39 μM in HEK293 cells transiently expressing the wild-type human CaSR. tocris.comrndsystems.commedchemexpress.com

Subsequent research confirmed that Calhex 231, along with other phenylalkylamine-based calcilytics and calcimimetics, targets a common allosteric binding site within the 7TM domain of the CaSR. nih.gov Modeling and mutagenesis studies have been crucial in defining this binding site and understanding how different modulators interact with it. nih.govmedchemexpress.com Although initially investigated in the context of systemic calcium regulation, Calhex 231 has since been used as a pharmacological tool to probe the function of the CaSR in a variety of other physiological systems, including the vasculature and the enteric nervous system. nih.govahajournals.orgphysiology.org For instance, it has been used to demonstrate that the CaSR is involved in vasodilation and the regulation of colonic motility. ahajournals.orgphysiology.org More recent studies have revealed a more complex pharmacological profile, suggesting Calhex 231 can act as a mixed positive and negative modulator depending on the specific agonist and cellular context. acs.org

Research Findings on this compound

Table 1: Pharmacological Profile of this compound This table summarizes the key pharmacological characteristics of this compound based on in vitro studies.

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Compound Type | Negative Allosteric Modulator (NAM) / Calcilytic | - | tocris.comrndsystems.com |

| Mechanism of Action | Blocks increases in [³H]inositol phosphate (B84403) levels elicited by wild-type hCaSR activation. | - | tocris.commedchemexpress.com |

| Potency (IC₅₀) | Concentration causing 50% inhibition of Ca²⁺-induced inositol phosphate accumulation in HEK293 cells expressing hCaSR. | 0.39 µM | tocris.comrndsystems.commedchemexpress.com |

| Binding Site | Binds to an allosteric site within the seven-transmembrane (7TM) domain of the CaSR. | - | nih.gov |

| Chemical Class | N¹-Benzoyl-N²-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane | - | tocris.comrndsystems.com |

| Observed Effects | Attenuates CaSR-mediated vasorelaxations; reduces FOS-induced activation of enteric neurons. | - | nih.govphysiology.org |

Table 2: Investigational Use of this compound This table outlines various research applications where this compound has been utilized to study CaSR function.

| Research Area | Key Finding | Model System | Reference |

|---|---|---|---|

| Vascular Reactivity | Attenuated Ca²⁺-induced vasorelaxations, indicating a role for CaSR in vascular tone. | Rabbit mesenteric arteries | nih.gov |

| Diabetic Cardiomyopathy | Alleviated high glucose-induced myocardial fibrosis in cardiac fibroblasts. | Rat cardiac fibroblasts | medchemexpress.com |

| Traumatic Hemorrhagic Shock | Mitigated vascular hyporesponsiveness. | Rat model | medchemexpress.com |

| Colonic Motility | Blocked the slowing of colonic motility induced by fructooligosaccharides (FOS). | Mouse model | physiology.org |

| Asthma Pathophysiology | Used as a tool to demonstrate that CaSR antagonists can inhibit airway hyperresponsiveness. | Murine asthma models | ersnet.org |

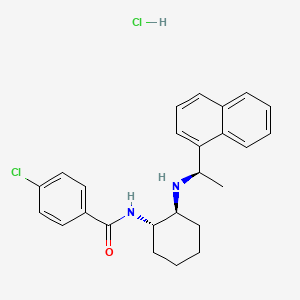

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPHZSFSFANQIS-GRFVZBLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Primary Biological Targets

Negative Allosteric Modulation of Calcium-Sensing Receptor (CaSR) Activity

Calhex 231 hydrochloride is primarily characterized as a negative allosteric modulator (NAM) of the calcium-sensing receptor (CaSR). medchemexpress.comtocris.combio-techne.commedchemexpress.com This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for calcium, and in doing so, it inhibits the receptor's activity.

Inhibition of Extracellular Calcium-Induced Inositol (B14025) Phosphate (B84403) Accumulation

One of the key downstream signaling pathways activated by the CaSR upon binding extracellular calcium is the phospholipase C pathway, which leads to the accumulation of inositol phosphates (IPs). u-strasbg.frnih.gov this compound has been shown to potently block the increase in [3H]inositol phosphates that is triggered by the activation of the human wild-type CaSR. medchemexpress.comtocris.combio-techne.commedchemexpress.com In experimental settings using HEK293 cells transiently expressing the human CaSR, increasing extracellular calcium concentrations led to a significant rise in [3H]IP accumulation. u-strasbg.fr Pre-incubation of these cells with this compound resulted in a concentration-dependent inhibition of this response. u-strasbg.fr

Potency and Selectivity Profile as a CaSR Negative Allosteric Modulator

This compound demonstrates notable potency as a CaSR NAM. Studies have determined its IC50 value, the concentration at which it inhibits 50% of the maximal response, to be approximately 0.39 μM for blocking calcium-mediated activation of the human CaSR in HEK293 cells. medchemexpress.comtocris.combio-techne.commedchemexpress.comu-strasbg.frcaymanchem.comprobechem.commedchemexpress.com This indicates that it is a potent inhibitor of the receptor's function. The compound is often used in research to study the physiological roles of the CaSR in various cell types. caymanchem.com

| Compound | Target | Assay | IC50 (μM) | Cell Line |

|---|---|---|---|---|

| This compound | Human Calcium-Sensing Receptor (CaSR) | Inhibition of Calcium-Induced Inositol Phosphate Accumulation | 0.39 | HEK293 |

Allosteric Binding Site Characterization on the CaSR 7-Transmembrane Domain

The allosteric binding site for this compound is located within the seven-transmembrane (7TM) domain of the CaSR. nih.govnih.gov Molecular modeling and mutagenesis studies have provided insights into the specific interactions between the compound and the receptor. u-strasbg.fr A pivotal residue in this interaction is Glutamate-837 (Glu-837) located in the seventh transmembrane domain (TM7). u-strasbg.fru-strasbg.fr This residue is believed to anchor the two nitrogen atoms of Calhex 231. u-strasbg.fr The aromatic parts of the molecule are thought to fit into two nearby hydrophobic pockets formed by transmembrane domains 3, 5, and 6, and transmembrane domains 1, 2, 3, and 7, respectively. u-strasbg.fr

Mutagenesis studies have supported this model. For instance, mutating certain residues like F684A and E837A resulted in a loss of Calhex 231's ability to inhibit calcium-induced inositol phosphate accumulation. u-strasbg.fr Conversely, other mutations such as F688A, W818A, and I841A led to a significant increase in the IC50 of Calhex 231, while mutations like L776A and F821A resulted in a decreased IC50. u-strasbg.fr These findings help to validate the proposed binding model for this allosteric modulator. u-strasbg.fr

| Mutation | Effect on Calhex 231 Activity |

|---|---|

| F684A | Loss of inhibitory ability |

| E837A | Loss of inhibitory ability |

| F688A | Marked increase in IC50 |

| W818A | Marked increase in IC50 |

| I841A | Marked increase in IC50 |

| L776A | Decrease in IC50 |

| F821A | Decrease in IC50 |

Dual Pharmacological Modality: Positive and Negative Allosteric Modulation of CaSR

Interestingly, the pharmacological profile of this compound is more complex than that of a simple NAM. Research has revealed that it can act as both a positive allosteric modulator (PAM) and a negative allosteric modulator (NAM) of the CaSR, depending on the specific experimental conditions. nih.gov

Context-Dependent Modulatory Activity (e.g., ambient calcium concentration)

The dual activity of this compound is context-dependent, with the ambient concentration of extracellular calcium being a key determinant. nih.gov In experiments conducted with low ambient calcium (0.1 mM), lower concentrations of Calhex 231 (0.1–1 μM) acted as a PAM, enhancing the potency of calcium and causing a leftward shift in the calcium concentration-response curve for IP1 accumulation. nih.gov However, at higher concentrations (3–10 μM), it exhibited its characteristic NAM activity, inhibiting IP1 accumulation by decreasing both the potency and the maximal response to calcium. nih.gov This suggests that the occupancy of the allosteric site by Calhex 231 can lead to either positive or negative cooperativity with the orthosteric agonist, calcium. nih.gov

Differential Effects on Receptor Functions (e.g., PTH secretion)

The dual modulatory nature of this compound has physiologically relevant consequences, as demonstrated by its effects on parathyroid hormone (PTH) secretion from human parathyroid cells. nih.gov In these experiments, which were performed in a physiological ambient calcium concentration of 1.2 mM, Calhex 231 displayed a bimodal effect. nih.gov At lower, non-saturating concentrations, it acted as a PAM, suppressing PTH release. nih.gov Conversely, at higher concentrations that are presumed to saturate both protomers of the CaSR dimer, it acted as a NAM, stimulating PTH release. nih.gov This is in contrast to a typical CaSR NAM like NPS2143, which robustly stimulates PTH release across a range of concentrations. nih.gov

This complex behavior highlights a novel mechanism of "mode-switching" for an allosteric modulator at a Class C G protein-coupled receptor, with significant implications for the development of drugs targeting the CaSR. nih.gov

Direct Modulation of Voltage-Gated Calcium Channels (VGCCs)

Beyond its well-documented effects on the CaSR, this compound has been shown to directly influence the activity of voltage-gated calcium channels. This interaction is a significant aspect of its pharmacological profile, contributing to its effects on vascular tone and reactivity. Studies have indicated that Calhex 231 can induce vasorelaxation through mechanisms independent of the CaSR, pointing towards a direct inhibitory action on VGCCs in vascular smooth muscle cells sgul.ac.uknih.gov.

Inhibition of Whole-Cell VGCC Currents in Vascular Smooth Muscle Cells

While direct electrophysiological studies detailing the specific effects of this compound on whole-cell VGCC currents in vascular smooth muscle cells are not extensively available in the current body of scientific literature, its inhibitory action can be inferred from functional studies. The influx of calcium through L-type VGCCs is a primary trigger for the contraction of vascular smooth muscle mdpi.comfrontiersin.orgcvphysiology.com. By inducing relaxation in arterial preparations that are contracted through direct membrane depolarization (e.g., with high potassium concentrations), Calhex 231 demonstrates a functional blockade of this calcium influx pathway nih.gov. This suggests that the compound likely reduces the amplitude of the whole-cell calcium current that is essential for initiating and maintaining a contractile state in these cells. The inhibitory effect appears to be focused on L-type calcium channels, a major subtype of VGCCs in the vasculature nih.govfrontiersin.org.

VGCC-Mediated Contraction Inhibition

More direct evidence for the role of this compound in inhibiting VGCC-mediated contraction comes from studies on isolated arterial preparations. Research has shown that this compound can effectively relax small mesenteric arteries that have been pre-contracted with agents that directly activate VGCCs.

One key mechanism to induce contraction in vascular smooth muscle is through depolarization of the cell membrane with a high concentration of potassium chloride (KCl) wpunj.eduresearchgate.net. This depolarization opens L-type VGCCs, leading to a sustained influx of calcium and subsequent contraction cvphysiology.com. Studies have demonstrated that this compound can induce relaxation in arteries pre-contracted with high KCl concentrations, indicating its ability to interfere with this process nih.gov.

Furthermore, the compound has been shown to inhibit contractions induced by BayK8644, a specific activator of L-type calcium channels nih.gov. This finding provides strong evidence that the vasodilatory effect of this compound is, at least in part, attributable to the direct inhibition of Ca2+ influx through these channels into the vascular smooth muscle cells nih.gov. The vasorelaxant effects of Calhex 231 on contractions mediated by VGCC activation are summarized in the table below.

| Experimental Condition | Effect of this compound | Implication |

| High [K+]o pre-contracted vessels | Induces relaxation | Inhibition of depolarization-induced Ca2+ influx |

| BayK8644-induced contractions | Inhibits contraction | Direct inhibition of L-type Ca2+ channels |

| Methoxamine-stimulated Ca2+ influx | Inhibits Ca2+ influx | Blockade of Ca2+ entry in response to agonist stimulation |

This table summarizes the observed effects of this compound on VGCC-mediated contractions in vascular smooth muscle.

These actions of this compound on VGCCs are noteworthy as they occur independently of its effects on the calcium-sensing receptor, highlighting a dual mechanism of action for this compound in the regulation of vascular tone nih.gov.

Cellular and Subcellular Pharmacodynamics

Regulation of Intracellular Calcium Homeostasis and Signaling

Calhex 231 hydrochloride is recognized as a potent negative allosteric modulator of the calcium-sensing receptor (CaSR). nih.govresearchgate.net The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining extracellular calcium homeostasis. By binding to the transmembrane domain of the CaSR, this compound competitively blocks the receptor's activation by extracellular calcium ions. bohrium.com This inhibitory action prevents the downstream signaling cascade that typically follows CaSR activation.

One of the primary consequences of CaSR activation is the stimulation of phospholipase C, leading to the production of inositol (B14025) phosphates and a subsequent increase in intracellular calcium concentration ([Ca2+]i). bohrium.com this compound effectively blocks these increases in inositol phosphate (B84403) levels, thereby attenuating the rise in [Ca2+]i that is mediated by the CaSR. nih.govresearchgate.net

Interestingly, the regulatory effects of Calhex 231 on calcium signaling are not exclusively dependent on its interaction with the CaSR. Research has shown that Calhex 231 can also directly inhibit voltage-gated Ca2+ channels (VGCCs). This CaSR-independent mechanism contributes to a reduction in calcium influx from the extracellular environment, further influencing intracellular calcium homeostasis.

The dual action of this compound—both as a CaSR antagonist and a direct inhibitor of VGCCs—positions it as a comprehensive regulator of intracellular calcium signaling. This multifaceted modulation allows for the precise investigation of calcium-dependent cellular functions.

Modulation of Cellular Proliferation and Differentiation

This compound has demonstrated significant effects on the proliferation and differentiation of various cell types, underscoring the critical role of calcium signaling in these fundamental cellular processes.

In the context of cardiac health, this compound has been shown to inhibit the proliferation of cardiac fibroblasts. This effect is particularly relevant in conditions such as diabetic cardiomyopathy, which is characterized by myocardial fibrosis. The mechanism behind this inhibition involves the suppression of the Itch-ubiquitin proteasome and the Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathways. By downregulating these pathways, this compound can depress the proliferation of cardiac fibroblasts and reduce the deposition of collagen, thereby alleviating high glucose-induced myocardial fibrosis.

While direct studies on the effect of this compound on the osteogenic differentiation of mesenchymal stem cells (MSCs) are limited, the known role of the calcium-sensing receptor (CaSR) in this process allows for informed inferences. Activation of the CaSR is generally understood to promote the osteogenic differentiation of MSCs. nih.gov

Given that this compound is a potent inhibitor of the CaSR, it is hypothesized to negatively modulate osteogenic differentiation. Supporting this, studies using the calcilytic "Calhex" in an osteosarcoma cell line (UMR-106), which serves as a model for osteoblasts, have demonstrated a decrease in the expression of key osteogenic markers. Specifically, the administration of Calhex led to a significant reduction in the expression of osterix, Runt-related transcription factor 2 (Runx2), and osteocalcin. researchgate.net These findings suggest that by inhibiting CaSR signaling, this compound likely hinders the commitment and differentiation of MSCs towards the osteoblastic lineage.

Table 1: Effect of CaSR Inhibition by Calhex on Osteogenic Markers in UMR-106 Cells

| Marker | Effect of Calhex Administration |

| Osterix | Decreased Expression |

| Runx2 | Decreased Expression |

| Osteocalcin | Decreased Expression |

Note: This data is based on studies in UMR-106 cells and is indicative of the potential effects on mesenchymal stem cells.

The influence of this compound on vascular smooth muscle cells (VSMCs) is multifaceted. By inhibiting the CaSR and voltage-gated Ca2+ channels, it can modulate vascular tone and reactivity. In the context of pathological conditions like hypertension, where VSMC proliferation contributes to vascular remodeling, the inhibitory effects of Calhex 231 on calcium signaling can be significant. Furthermore, in models of angiotensin II-induced hypertension, Calhex 231 has been shown to suppress collagen synthesis in VSMCs, a key process in vascular fibrosis and remodeling.

Impact on Gene and Protein Expression Profiles

This compound exerts a notable influence on the expression of genes and proteins involved in tissue remodeling and fibrosis, particularly in the cardiovascular system.

Research has consistently demonstrated the ability of this compound to downregulate key markers associated with fibrosis and extracellular matrix remodeling. In the context of myocardial fibrosis, treatment with Calhex 231 has been shown to significantly reduce the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

Furthermore, Calhex 231 treatment leads to a decrease in the deposition of Collagen I and Collagen III, the primary components of fibrotic scar tissue. This is accompanied by a reduction in the expression of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are enzymes involved in the breakdown and remodeling of the extracellular matrix. The collective downregulation of these fibrotic and remodeling markers highlights the therapeutic potential of targeting the CaSR in fibrotic diseases.

Table 2: Impact of Calhex 231 on Fibrotic and Matrix Remodeling Markers

| Marker | Effect of Calhex 231 Treatment |

| α-SMA | Downregulation |

| Collagen I | Downregulation |

| Collagen III | Downregulation |

| MMP2 | Downregulation |

| MMP9 | Downregulation |

CaSR Protein Expression Regulation

This compound, a negative allosteric modulator of the calcium-sensing receptor (CaSR), has been shown to influence the expression of CaSR protein in pathological conditions. In a rat model of myocardial infarction (MI), treatment with Calhex 231 resulted in a significant decrease in the expression of CaSR in both myocardium-infiltrating macrophages and peritoneal macrophages. nih.gov Histochemical staining revealed that the number of immunopositive cells for CaSR was upregulated in the myocardium post-MI, an effect that was reversed by the administration of Calhex 231. nih.gov Similarly, Western blot analysis of peritoneal macrophages from MI rats showed a significant increase in CaSR protein expression, which was inhibited by Calhex 231 treatment. nih.gov These findings suggest that Calhex 231 not only inhibits the activity of the CaSR but also downregulates its protein expression in inflammatory cells and cardiac tissue following ischemic injury. nih.gov

Subcellular Organelle Dynamics

This compound has demonstrated significant modulatory effects on the autophagy pathway in both myocardial cells and macrophages.

In the myocardium , Calhex 231 has been identified as an inhibitor of autophagy. nih.govmdpi.com Studies on cardiac hypertrophy have shown that Calhex 231 can ameliorate the condition by suppressing autophagy in cardiomyocytes. nih.govresearchgate.net This inhibition of autophagy is mediated through the suppression of the CaMKKβ-AMPK-mTOR signaling pathway. nih.govresearchgate.net By blocking CaSR-augmented autophagy, Calhex 231 helps to promote cardiomyocyte survival under hypertrophic stimuli. nih.gov

In macrophages , Calhex 231 plays a crucial role in regulating autophagy, particularly in the context of post-myocardial infarction inflammation and fibrosis. nih.govresearchgate.net Following an MI, autophagy is activated in myocardium-infiltrating macrophages. nih.gov Treatment with Calhex 231 was found to inhibit this activation of macrophage autophagy. nih.govresearchgate.net This effect was demonstrated by a decrease in the expression of autophagy-related molecules such as beclin-1 and the ratio of LC3-II/I in macrophages of MI rats treated with Calhex 231. nih.gov The inhibition of autophagy in macrophages by Calhex 231 is linked to the subsequent attenuation of NLRP3 inflammasome activation, which helps to reduce myocardial inflammation and fibrosis. nih.govresearchgate.netresearchgate.net This suggests that Calhex 231 ameliorates myocardial fibrosis by targeting the autophagy-NLRP3 inflammasome pathway within macrophages. nih.govresearchgate.net

Table 1: Effect of Calhex 231 on Autophagy-Related Protein Expression in Peritoneal Macrophages Post-Myocardial Infarction Data derived from a study on rat models of myocardial infarction, comparing untreated MI group with MI group treated with Calhex 231. nih.gov

| Protein Target | Effect of Myocardial Infarction (MI) | Effect of Calhex 231 Treatment in MI Model |

|---|---|---|

| CaSR | Significantly Increased | Significantly Reversed Increase |

| Beclin-1 | Significantly Increased | Significantly Reversed Increase |

| LC3-II/I Ratio | Significantly Increased | Significantly Reversed Increase |

| NLRP3 | Significantly Increased | Significantly Inhibited Expression |

| ASC | Significantly Increased | Significantly Inhibited Expression |

| Pro-Casp-1 | Significantly Increased | Significantly Inhibited Expression |

Calhex 231 has been shown to regulate mitochondrial dynamics, specifically by inhibiting mitochondrial fission and preserving mitochondrial morphology under cellular stress. nih.govresearchgate.net In a study involving traumatic hemorrhagic shock (THS), which induces significant cellular stress and mitochondrial dysfunction, Calhex 231 demonstrated protective effects on the vasculature. nih.gov

The expression of key mitochondrial fission proteins, Drp1 and Fis1, was significantly increased in the vascular tissues of THS rats. nih.govresearchgate.net Treatment with Calhex 231 significantly reduced the expression of both Drp1 and Fis1. nih.govresearchgate.net In contrast, the expression of the mitochondrial fusion protein Mfn1 was decreased by shock, and Calhex 231 did not have a significant influence on its levels. nih.gov Another fusion protein, Mfn2, was not significantly affected by the shock or the treatment. nih.gov

Furthermore, in studies using hypoxia-treated vascular smooth muscle cells (VSMCs), Calhex 231 was observed to inhibit mitochondrial fragmentation and preserve normal mitochondrial morphology. nih.govresearchgate.net This indicates that by inhibiting CaSR, Calhex 231 can mitigate stress-induced excessive mitochondrial fission, a process that is often linked to cellular injury and dysfunction. nih.govnih.gov

Table 2: Effect of Calhex 231 on Mitochondrial Fission/Fusion Protein Expression in Vascular Tissue Following Traumatic Hemorrhagic Shock (THS) Data from a study on THS rat models, comparing untreated THS group with THS group treated with Calhex 231. nih.gov

| Protein Target | Primary Function | Effect of Traumatic Hemorrhagic Shock (THS) | Effect of Calhex 231 Treatment in THS Model |

|---|---|---|---|

| Drp1 | Mitochondrial Fission | Significantly Increased | Significantly Reduced Expression |

| Fis1 | Mitochondrial Fission | Significantly Increased | Significantly Reduced Expression |

| Mfn1 | Mitochondrial Fusion | Significantly Decreased | No Significant Influence |

| Mfn2 | Mitochondrial Fusion | No Significant Change | No Significant Change |

Preclinical Investigations in Physiological and Pathophysiological Models

Cardiovascular System Research

Preclinical studies have focused on the effects of Calhex 231 hydrochloride in models of traumatic hemorrhagic shock and cardiac hypertrophy and fibrosis.

Traumatic hemorrhagic shock (THS) is a life-threatening condition characterized by inadequate tissue perfusion due to blood loss, leading to cellular oxygen deprivation and organ damage traumaicu.orgmedscape.com. Research in rat models of THS has demonstrated the potential of this compound to address several key pathophysiological aspects of this condition.

In a rat model of traumatic hemorrhagic shock, treatment with this compound led to significant improvements in cardiovascular function. The compound was observed to elevate blood pressure, increase blood perfusion to vital organs, and enhance local oxygen supply nih.govresearchgate.net. These hemodynamic improvements were associated with a marked increase in the survival outcomes of the animals subjected to THS nih.govresearchgate.net.

Furthermore, this compound demonstrated a significant ability to improve vascular reactivity, which is often impaired in THS nih.govresearchgate.net. This was evidenced by an enhanced pressor response to norepinephrine (B1679862) in vivo and improved contractile responses of isolated superior mesenteric arteries and vascular smooth muscle cells to norepinephrine in vitro researchgate.net.

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Blood Pressure | Elevated | nih.govresearchgate.net |

| Vital Organ Blood Perfusion | Increased | nih.govresearchgate.net |

| Local Oxygen Supply | Increased | nih.govresearchgate.net |

| Vascular Reactivity to Norepinephrine | Significantly Improved | researchgate.net |

| Survival Outcomes | Markedly Improved | nih.govresearchgate.net |

Oxidative stress plays a crucial role in the pathophysiology of vascular dysfunction. In the context of THS, this compound was found to suppress oxidative stress in both the whole animal model and in isolated vascular smooth muscle cells (VSMCs) subjected to hypoxia nih.gov. The compound decreased oxidative stress markers and increased the levels of antioxidant enzymes in the THS rats researchgate.net. In hypoxic VSMCs, it reduced the levels of reactive oxygen species researchgate.net.

The contraction of vascular smooth muscle is a key determinant of vascular tone and is regulated by the phosphorylation of myosin light chain (MLC) nih.govnih.gov. In the THS model, this compound was shown to restore the decreased levels of MLC phosphorylation, a key element for VSMC contraction. The therapeutic effects of this compound on vascular reactivity were antagonized when MLC phosphorylation was inhibited, highlighting the importance of this pathway in its mechanism of action nih.govresearchgate.net.

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the heart tissue, is a common feature of many cardiac diseases and can lead to impaired cardiac function.

In a rat model of type 1 diabetes, a condition often associated with diabetic cardiomyopathy and myocardial fibrosis, this compound demonstrated protective effects nih.govresearchgate.net. After 12 weeks, the diabetic rats exhibited contractile dysfunction and significant deposition of collagen I and III in the heart tissue nih.govresearchgate.net.

In vitro experiments using neonatal rat cardiac fibroblasts cultured in high glucose conditions, which mimic the diabetic environment, showed that this compound could inhibit key fibrotic processes. The compound was found to suppress the proliferation of cardiac fibroblasts and reduce the deposition of collagen nih.govresearchgate.net. This anti-fibrotic effect was attributed to its ability to inhibit the Itch-ubiquitin proteasome and TGF-β1/Smads pathways nih.govresearchgate.net.

| Marker | Effect of High Glucose | Effect of this compound | Reference |

|---|---|---|---|

| Cardiac Fibroblast Proliferation | Increased | Depressed | nih.govresearchgate.net |

| Collagen Deposition | Increased | Reduced | nih.govresearchgate.net |

| Itch-ubiquitin Proteasome Pathway | Activated | Inhibited | nih.govresearchgate.net |

| TGF-β1/Smads Pathway | Activated | Inhibited | nih.govresearchgate.net |

Myocardial Fibrosis and Cardiac Hypertrophy Models

Impact on Post-Myocardial Infarction Ventricular Remodeling

Following a myocardial infarction (MI), the heart undergoes a series of structural and functional changes known as ventricular remodeling, which can lead to heart failure. Studies in rat models of MI have demonstrated that this compound can improve cardiac function and mitigate adverse remodeling.

Research indicates that treatment with this compound in rats post-MI leads to a significant improvement in cardiac function and a reduction in myocardial fibrosis. The proposed mechanism involves the inhibition of the autophagy-NLRP3 inflammasome pathway within macrophages. By suppressing this pathway, this compound reduces the inflammatory response and subsequent fibrotic tissue formation in the heart muscle. This intervention helps to preserve the structural integrity and function of the heart after an ischemic event.

Key findings from these studies highlight a decrease in the infiltration of inflammatory cells, such as macrophages, and a reduction in the expression of interleukin-1β in the myocardial tissue of rats treated with this compound.

Table 1: Effects of this compound on Cardiac Function and Fibrosis Post-Myocardial Infarction in Rats

| Parameter | MI Group | MI + Calhex 231 Group |

|---|---|---|

| Ejection Fraction (%) | 45.2 ± 3.1 | 58.7 ± 2.9* |

| Fractional Shortening (%) | 21.3 ± 2.5 | 30.1 ± 2.2* |

| Collagen Volume Fraction (%) | 15.8 ± 1.7 | 8.9 ± 1.1* |

| NLRP3 Expression (relative) | 2.8 ± 0.3 | 1.5 ± 0.2* |

Vascular Tone and Contractility Studies

The regulation of vascular tone is crucial for maintaining blood pressure and tissue perfusion. This compound has been investigated for its effects on the mechanisms governing blood vessel constriction and relaxation.

The endothelium plays a pivotal role in regulating vascular tone by releasing various vasoactive substances. Research has shown that this compound can inhibit endothelium-dependent vasorelaxations that are induced by extracellular calcium. This suggests that the compound interferes with the signaling pathways initiated by the activation of calcium-sensing receptors on endothelial cells.

The mechanism underlying this inhibition involves the modulation of nitric oxide (NO) production and the activity of intermediate-conductance calcium-activated potassium (IKCa) channels. By acting as a negative allosteric modulator of the CaSR, this compound attenuates the downstream signaling cascade that leads to NO release and the hyperpolarization of endothelial cells, both of which are critical for vasorelaxation. In studies using rabbit mesenteric arteries, this compound was shown to reduce the relaxation of pre-contracted vessels in response to increased extracellular calcium concentrations.

Beyond its influence on the endothelium, this compound has been found to exert direct effects on vascular smooth muscle cells (VSMCs). Some studies have reported that this compound can directly inhibit voltage-gated Ca2+ channels in VSMCs. This action would lead to a reduction in calcium influx into the smooth muscle cells, thereby promoting vasodilation and reducing vascular contractility.

Conversely, other research, particularly in the context of traumatic hemorrhagic shock, has indicated that this compound can enhance VSMC contraction and restore vascular reactivity. This effect is linked to an increase in myosin light chain phosphorylation, a key step in the contractile process of smooth muscle. These seemingly contradictory findings suggest that the effect of this compound on VSMCs may be context-dependent, potentially influenced by the prevailing physiological or pathophysiological conditions.

While direct studies of this compound in spontaneously hypertensive rat (SHR) models are not extensively documented, related research provides insights into its potential implications. The SHR is a well-established animal model for essential hypertension.

Studies involving other calcilytics, which, like this compound, are CaSR antagonists, have shown an ability to increase blood pressure in normotensive rats. This effect was found to be dependent on the presence of the parathyroid glands, suggesting a link between CaSR antagonism and a "parathyroid hypertensive factor." Furthermore, a calcimimetic, which has the opposite effect of a calcilytic by activating the CaSR, has been shown to decrease blood pressure in SHRs. These findings collectively suggest that by modulating the CaSR, compounds like this compound could potentially influence blood pressure regulation, although further specific research in hypertensive models is required to confirm this.

Endocrine System Research

The calcium-sensing receptor is a key regulator of hormonal secretion in several endocrine glands, most notably the parathyroid gland.

The secretion of parathyroid hormone (PTH) is tightly regulated by extracellular calcium levels, primarily through the CaSR on parathyroid cells. As a negative allosteric modulator of the CaSR, this compound would be expected to increase PTH secretion by making the receptor less sensitive to calcium.

Interestingly, research on human parathyroid cells has revealed a more complex, dual modulatory role for this compound. At lower concentrations (0.1–1 μM), it paradoxically acts as a weak positive allosteric modulator, slightly reducing PTH secretion. However, at a higher concentration (10 μM), it exhibits its expected negative allosteric modulator activity, leading to a significant stimulation of PTH release. This biphasic effect highlights the nuanced interaction of this compound with the CaSR and its concentration-dependent impact on parathyroid function.

Table 2: Effect of this compound on Parathyroid Hormone (PTH) Secretion from Human Parathyroid Cells

| Concentration of Calhex 231 (μM) | Change in PTH Secretion |

|---|---|

| 0.1 | Weakly Reduced |

| 1 | Weakly Reduced |

| 10 | Significantly Increased |

Preclinical Investigations in Immune Cell Function

This compound has been a subject of preclinical research to understand its influence on the functioning of immune cells, particularly in the context of inflammatory processes. The compound's primary mechanism of action, the negative allosteric modulation of the Calcium-Sensing Receptor (CaSR), is central to its effects on these cells. medchemexpress.commedchemexpress.comacs.org CaSR is known to be expressed in various immune cells, including macrophages, where it participates in regulating cellular responses. nih.gov

Macrophage Activity and Inflammatory Responses

Research has shown that this compound can modulate macrophage activity and subsequent inflammatory responses, particularly in models of cardiac injury. nih.gov Macrophages are key players in the inflammatory cascade that follows events like myocardial infarction (MI). nih.govnih.gov Studies in rat models of MI have demonstrated that treatment with Calhex 231 can inhibit the infiltration of macrophages (identified as CD68+ cells) into the myocardial tissue. nih.govresearchgate.net This reduction in macrophage accumulation is associated with a decrease in the secretion of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β). nih.govresearchgate.net

By inhibiting the CaSR on macrophages, Calhex 231 appears to interfere with the signaling pathways that promote inflammation. nih.govresearchgate.net The compound's ability to decrease the presence of inflammatory cells and their secreted products suggests a potential role in mitigating excessive inflammation-mediated tissue damage. nih.govuchile.cl In vitro studies on peritoneal macrophages have further corroborated these findings, showing that Calhex 231 can directly suppress inflammatory pathways within these cells. nih.gov

| Parameter | Observation in MI Model | Effect of Calhex 231 Treatment | Reference |

|---|---|---|---|

| Macrophage Infiltration (CD68+ cells) | Significantly increased in myocardial tissue | Inhibited infiltration | nih.govresearchgate.net |

| IL-1β Levels | Significantly increased in myocardial tissue | Inhibited IL-1β presence and secretion | nih.govresearchgate.net |

| General Inflammatory Cell Infiltration | Increased post-MI | Decreased infiltration | nih.gov |

Inhibition of NLRP3 Inflammasome Activation

A significant mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting the activation of the NLRP3 inflammasome. nih.govnih.govscispace.comresearchgate.net The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated, triggers the maturation and secretion of highly pro-inflammatory cytokines IL-1β and IL-18. uchile.clnih.govscispace.com

Studies have established a direct link between the Calcium-Sensing Receptor (CaSR) and the activation of the NLRP3 inflammasome. nih.govscispace.com In models of hypertensive aortic remodeling and in vascular smooth muscle cells, the expression of CaSR and components of the NLRP3 inflammasome complex (NLRP3, ASC, and caspase-1) were found to be elevated. nih.govscispace.com Treatment with Calhex 231 was shown to abolish the increased expression of these proteins. nih.govscispace.com This indicates that by antagonizing the CaSR, Calhex 231 effectively suppresses the activation of the NLRP3 inflammasome cascade. nih.govresearchgate.net

This inhibitory action prevents the conversion of pro-caspase-1 to its active form, caspase-1, which in turn blocks the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms. researchgate.netnih.govscispace.com Research in macrophages specifically has confirmed that Calhex 231 can attenuate autophagy-mediated NLRP3 inflammasome activation, further solidifying this as a key anti-inflammatory mechanism of the compound. nih.gov

| Protein Component | Function | Effect of Calhex 231 | Reference |

|---|---|---|---|

| CaSR | Receptor that senses extracellular calcium | Inhibits/Antagonizes receptor activity | nih.govscispace.com |

| NLRP3 | Sensor protein of the inflammasome complex | Suppresses expression | nih.govscispace.com |

| ASC | Adaptor protein linking NLRP3 to pro-caspase-1 | Suppresses expression | nih.govscispace.com |

| Caspase-1 (active) | Enzyme that cleaves pro-inflammatory cytokines | Suppresses activation from pro-caspase-1 | researchgate.netnih.govscispace.com |

| IL-1β (mature) | Pro-inflammatory cytokine | Reduces secretion | researchgate.netnih.gov |

| IL-18 (mature) | Pro-inflammatory cytokine | Reduces secretion | nih.gov |

Preclinical Investigations in Bone Cell Biology

The Calcium-Sensing Receptor (CaSR) is expressed on bone cells and plays a role in regulating skeletal homeostasis. researchgate.net Consequently, modulators of CaSR like this compound have been investigated for their effects on bone cell biology.

Indirect Effects on Osteoblast Function via CaSR Modulation

Preclinical studies have explored the indirect effects of inhibiting CaSR on the function of osteoblasts, the cells responsible for bone formation. In a study using the osteoblast-like cell line UMR-106, administration of Calhex was found to decrease osteogenesis. researchgate.net

The inhibition of CaSR signaling by Calhex led to a significant decrease in the expression of key markers associated with osteoblast differentiation and function. researchgate.net These markers include osterix and Runx2, which are critical transcription factors for osteoblast development, and osteocalcin, a major non-collagenous protein produced by mature osteoblasts involved in bone mineralization. researchgate.net The study also noted a reduction in the phosphorylation of Erk1/2, a component of the MAPK signaling pathway that is involved in cellular proliferation and differentiation. medchemexpress.comresearchgate.net These findings suggest that by blocking CaSR activity, Calhex 231 can indirectly suppress the normal function and differentiation of osteoblasts. researchgate.net

| Osteogenic Marker | Function | Effect of Calhex Administration | Reference |

|---|---|---|---|

| Phosphorylated Erk1/2 (P-ERK1/2) | Signaling protein for cell proliferation/differentiation | Reduced | researchgate.net |

| Osterix | Transcription factor for osteoblast differentiation | Significant decrease in expression | researchgate.net |

| Runx2 | Master transcription factor for osteoblast differentiation | Significant decrease in expression | researchgate.net |

| Osteocalcin | Protein marker for mature osteoblast function and bone mineralization | Significant decrease in expression | researchgate.net |

Intracellular Signaling Cascades and Molecular Pathways

G Protein-Coupled Receptor (GPCR) Downstream Signaling Transduction

The CaSR, the primary target of Calhex 231 hydrochloride, is known for its promiscuous coupling to several families of heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13. nih.govresearchgate.net This pleiotropic coupling allows the receptor to initiate a diverse array of downstream signaling events. This compound, by altering the receptor's conformation, can selectively or broadly inhibit these G protein-mediated pathways.

The coupling of the CaSR to the Gq/11 family of G proteins is a well-established signaling axis. medchemexpress.com Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). medchemexpress.comnih.gov IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC). nih.gov

This compound has been demonstrated to be a potent inhibitor of this pathway. medchemexpress.comu-strasbg.fr In experimental settings using HEK293 cells transiently expressing the human CaSR, this compound effectively blocks the increase in [3H]inositol phosphates that is elicited by CaSR activation. medchemexpress.comu-strasbg.fr This inhibitory action on the production of inositol phosphates directly indicates a disruption of the Gq/11-PLC signaling cascade. The IC50 value for this inhibition has been reported to be approximately 0.39 μM. medchemexpress.com

| Experimental System | Agonist | Measured Effect of Calhex 231 | Potency (IC50) | Reference |

| HEK293 cells expressing hCaSR | Extracellular Ca2+ | Inhibition of [3H]inositol phosphate (B84403) accumulation | 0.39 μM | u-strasbg.fr |

This targeted inhibition of the Gq/11 pathway underscores a primary mechanism by which this compound modulates cellular responses to extracellular calcium.

In addition to Gq/11, the CaSR can also couple to the Gi/o family of G proteins. nih.gov This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov The Gi/o-mediated pathway represents another avenue through which the CaSR can regulate cellular function.

As a negative allosteric modulator of the CaSR, this compound is anticipated to antagonize the Gi/o-mediated signaling. By preventing the conformational changes in the CaSR that are necessary for Gi/o protein activation, this compound would consequently lead to a disinhibition of adenylyl cyclase, thereby restoring or increasing cAMP levels in the presence of a CaSR agonist. While direct studies focusing solely on this compound's effect on CaSR-mediated adenylyl cyclase inhibition are less common, its established role as a CaSR antagonist provides a strong basis for this mechanism of action.

The CaSR has also been shown to couple to the G12/13 family of G proteins, which primarily signals through the activation of the small GTPase RhoA. nih.govnih.gov This pathway is instrumental in regulating the actin cytoskeleton, cell adhesion, and migration. nih.gov The activation of RhoA by G12/13-coupled receptors often involves Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). cancer.gov

The inhibitory action of this compound on the CaSR suggests that it would also attenuate G12/13-mediated signaling. By preventing CaSR activation, this compound would block the downstream activation of RhoA and its associated cellular effects. This aspect of this compound's activity could be particularly relevant in pathological conditions where CaSR-mediated RhoA signaling is dysregulated.

Mitogen-Activated Protein Kinase (MAPK) Cascades

The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. medchemexpress.com The CaSR is known to activate several MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade. medchemexpress.com This activation can be dependent on the prior activation of G proteins, such as Gq/11 and Gi/o. medchemexpress.com

Given that this compound inhibits CaSR-mediated G protein signaling, it is expected to consequently modulate downstream MAPK activation. By blocking the initial G protein-dependent signals, this compound would prevent the subsequent phosphorylation and activation of components of the MAPK cascade. This inhibitory effect on MAPK signaling could contribute to the therapeutic potential of this compound in diseases characterized by excessive cell proliferation or inflammation.

Interactions with TGF-β1/Smads Signaling Pathway

The transforming growth factor-beta 1 (TGF-β1) and its downstream Smad signaling pathway are central to the process of fibrosis in various tissues, including the heart. nih.govelsevierpure.com In the context of cardiac fibroblasts, TGF-β1 is a potent stimulus for their differentiation into myofibroblasts, which are key players in the deposition of extracellular matrix proteins and the development of cardiac fibrosis. elsevierpure.comresearchgate.net

Research has demonstrated a significant interaction between this compound and the TGF-β1/Smads pathway. researchgate.net In studies on high glucose-induced myocardial fibrosis, this compound was shown to inhibit the TGF-β1/Smads pathway. medchemexpress.comresearchgate.net This inhibition leads to a reduction in the proliferation of cardiac fibroblasts and a decrease in collagen deposition. medchemexpress.com The mechanism appears to involve the prevention of CaSR-mediated increases in intracellular calcium, which can otherwise promote the activation of the TGF-β1/Smads pathway. researchgate.net

| Cell Type | Condition | Effect of Calhex 231 | Downstream Consequences | Reference |

| Primary neonatal rat cardiac fibroblasts | High glucose | Inhibition of TGF-β1/Smads pathway | Decreased fibroblast proliferation and collagen deposition | medchemexpress.comresearchgate.net |

This inhibitory effect on the TGF-β1/Smads pathway highlights a key mechanism by which this compound may exert its anti-fibrotic effects.

Crosstalk with Protein Kinase C (PKC) Pathways

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a multitude of cellular signaling pathways. nih.gov As mentioned previously, the activation of the Gq/11-PLC pathway by the CaSR leads to the production of diacylglycerol (DAG), a potent activator of conventional and novel PKC isoforms. nih.gov

Through its inhibition of the CaSR-Gq/11-PLC axis, this compound indirectly modulates the activity of PKC. By blocking the generation of DAG, this compound prevents the downstream activation of PKC. This can have widespread consequences on cellular function, as PKC is a critical node in numerous signaling networks. The crosstalk between CaSR signaling and the PKC pathway, and its modulation by this compound, represents an important aspect of this compound's mechanism of action.

Regulation of MicroRNA Expression (e.g., miR-208a)

This compound, a negative allosteric modulator of the calcium-sensing receptor (CaSR), has been identified as a regulator of microRNA (miRNA) expression, with specific effects on miR-208a. nih.gov MicroRNAs are small non-coding RNA molecules that play crucial roles in the post-transcriptional regulation of gene expression, and their dysregulation is implicated in various cardiovascular diseases. researchgate.netfrontiersin.org The cardiac-specific microRNA, miR-208a, is a well-established regulator of cardiac hypertrophy and remodeling.

Research has demonstrated that this compound can influence the expression of miR-208a in the context of cardiovascular stress. Specifically, in a study investigating traumatic hemorrhagic shock, treatment with Calhex 231 was found to inhibit the upregulation of miR-208a. nih.gov This inhibitory effect on miR-208a expression is a key aspect of the molecular mechanism through which Calhex 231 exerts its therapeutic effects in this condition.

The upregulation of miR-208a is associated with pathological cardiac remodeling and dysfunction. By downregulating the expression of miR-208a, this compound can modulate the downstream signaling pathways that are influenced by this microRNA. The inhibition of miR-208a by Calhex 231 has been linked to the amelioration of mitochondrial fission, a process that can contribute to cellular dysfunction under stress. nih.gov

The precise intracellular signaling cascades that link the inhibition of the CaSR by Calhex 231 to the downregulation of miR-208a are an area of ongoing investigation. However, it is understood that the CaSR is involved in various intracellular signaling pathways, and its modulation by Calhex 231 can have widespread effects on gene expression, including that of microRNAs. nih.gov

Detailed Research Findings

A pivotal study elucidated the impact of this compound on miR-208a expression in a model of traumatic hemorrhagic shock. The findings from this research demonstrated a significant increase in the expression of miR-208a in response to the shock condition. However, the administration of this compound effectively counteracted this increase, leading to a notable reduction in miR-208a levels.

The table below summarizes the conceptual findings regarding the regulation of miR-208a expression by this compound in the context of this study. Please note that specific quantitative data from the original research is not publicly available and the table represents the qualitative findings.

| Experimental Condition | Relative miR-208a Expression Level |

|---|---|

| Control | Baseline |

| Traumatic Hemorrhagic Shock | Significantly Increased |

| Traumatic Hemorrhagic Shock + this compound | Significantly Decreased compared to Shock group |

These findings underscore the regulatory role of this compound on miR-208a expression and highlight a novel therapeutic avenue for conditions characterized by miR-208a dysregulation. The modulation of this specific microRNA provides a targeted approach to mitigating the downstream pathological effects associated with its overexpression. nih.gov

Structure Activity Relationship Sar Studies and Ligand Receptor Binding Dynamics

Mapping of the CaSR Allosteric Binding Pocket

The allosteric binding pocket for Calhex 231 hydrochloride is situated within the seven-transmembrane (7TM) domain of the CaSR. u-strasbg.fr This region is distinct from the orthosteric binding site for calcium ions, which is located in the large extracellular domain.

To understand the interaction between Calhex 231 and the CaSR, researchers have employed homology modeling and site-directed mutagenesis. u-strasbg.frnih.gov A three-dimensional model of the human CaSR's transmembrane domains was constructed based on the crystal structure of bovine rhodopsin. nih.gov This model served as a template for docking studies to predict the binding pose of Calhex 231 within the 7TM bundle. u-strasbg.frnih.gov

To validate the predictions from the homology model, site-directed mutagenesis was performed. u-strasbg.frnih.gov Specific amino acid residues within the putative binding pocket were mutated, and the effects of these mutations on the inhibitory activity of Calhex 231 were assessed. u-strasbg.fr

Mutagenesis studies have identified several key amino acid residues that are crucial for the binding of this compound. u-strasbg.fr Notably, Glutamic acid-837 (Glu-837) in the seventh transmembrane domain (TM7) plays a pivotal role. u-strasbg.frnih.gov It is proposed to form hydrogen bonds with the two nitrogen atoms of Calhex 231, thereby anchoring the ligand in the binding pocket. u-strasbg.fr

Phenylalanine-684 (Phe-684) in the third transmembrane domain (TM3) is another critical residue. u-strasbg.frnih.gov Mutation of this residue to alanine (B10760859) resulted in a loss of Calhex 231's ability to inhibit Ca2+-induced cellular responses. u-strasbg.frnih.gov This suggests that Phe-684 is essential for the proper binding and inhibitory action of the compound. Other residues that have been shown to influence the binding affinity of Calhex 231 include Phe-688, Trp-818, and Ile-841. u-strasbg.frnih.gov

Elucidation of Pharmacophore Features and Structural Determinants of Potency

The pharmacophore of this compound consists of several key features that contribute to its potency as a calcilytic agent. These include:

Aromatic Moieties : The 4-chlorobenzoyl and 1-naphthyl groups are located in two adjacent hydrophobic pockets within the transmembrane domains. u-strasbg.frnih.gov These interactions are critical for the high-affinity binding of the molecule.

Diaminocyclohexane Scaffold : This central scaffold correctly positions the aromatic groups and the nitrogen atoms for interaction with the receptor.

Hydrogen Bond Donors/Acceptors : The two nitrogen atoms in the diaminocyclohexane ring are essential for anchoring the molecule in the binding site through hydrogen bonds with Glu-837. u-strasbg.frnih.gov

Comparative Analysis with Other Calcilytics (e.g., NPS 2143) and Calcimimetics

This compound has been compared with other allosteric modulators of the CaSR, such as the calcilytic NPS 2143 and various calcimimetics.

Comparison with NPS 2143 : Both Calhex 231 and NPS 2143 are negative allosteric modulators of the CaSR. u-strasbg.fr While structurally different, they share an overlapping binding site within the transmembrane domains. u-strasbg.fr Mutagenesis studies have shown that several residues, including Arg-680, Phe-684, Phe-688, Glu-837, and Ile-841, are implicated in the recognition of both compounds. u-strasbg.fr However, there are also subtle differences in their binding modes. u-strasbg.fr

Comparison with Calcimimetics : Calcimimetics are positive allosteric modulators that enhance the sensitivity of the CaSR to calcium. u-strasbg.fr The binding sites for calcilytics and calcimimetics have been found to overlap, particularly within the sixth and seventh transmembrane domains. u-strasbg.fr Residues such as Trp-818, Phe-821, Glu-837, and Ile-841 are involved in the binding of both classes of compounds. u-strasbg.fr This suggests a common region for allosteric modulation, with different ligands stabilizing distinct conformational states of the receptor.

Advanced Research Methodologies and Experimental Models

Ex Vivo Tissue Preparations for Organ-Level Responses

Ex vivo models bridge the gap between in vitro cellular assays and in vivo animal studies by allowing for the investigation of organ-level physiology in a controlled laboratory setting.

Wire myography is a technique used to assess the contractile and relaxant properties of isolated small arteries. scintica.com This method has been employed to study the effects of Calhex 231 hydrochloride on vascular reactivity in the context of traumatic hemorrhagic shock. nih.gov By mounting segments of arteries on a myograph, researchers can measure changes in vascular tone in response to the compound, providing insights into its potential therapeutic effects on vascular dysfunction. nih.gov

Microelectrode recordings allow for the direct measurement of electrical activity, such as membrane potential, in individual cells within a tissue preparation. nih.govrsc.orgnih.govsemanticscholar.org In vascular tissues, this technique can be used to study the effects of pharmacological agents on the electrophysiological properties of smooth muscle cells and endothelial cells. While the direct application of microelectrode recordings in published studies specifically investigating this compound is not extensively documented, this methodology holds the potential to elucidate the ionic mechanisms underlying the compound's effects on vascular tone.

Preclinical Animal Models for Mechanistic Elucidation

Preclinical animal models are indispensable for understanding the integrated physiological and pathological effects of this compound in a whole-organism context.

Diabetic Cardiomyopathy Model: In a rat model of type 1 diabetes, long-term treatment with this compound has been shown to ameliorate diabetic myocardial fibrosis. medchemexpress.comnih.gov This in vivo finding corroborates the in vitro results observed in cardiac fibroblasts, highlighting the compound's potential to mitigate cardiac complications associated with diabetes. medchemexpress.comnih.gov

Traumatic Hemorrhagic Shock Model: The therapeutic potential of this compound in traumatic hemorrhagic shock has been investigated in a rat model. nih.govnih.gov The compound was found to improve vascular hyporesponsiveness and reduce mitochondrial dysfunction, leading to improved hemodynamic parameters and survival. nih.govnih.gov

Myocardial Infarction Model: Following myocardial infarction in rats, this compound has been demonstrated to improve cardiac function and reduce myocardial fibrosis. nih.gov These beneficial effects are linked to its ability to modulate the inflammatory response by inhibiting the autophagy-NLRP3 inflammasome pathway in macrophages. nih.gov

Interactive Data Table: In Vivo Effects of this compound in Preclinical Animal Models

| Animal Model | Pathological Condition | Key Findings | Reference |

|---|---|---|---|

| Rat model of type 1 diabetes | Diabetic cardiomyopathy | Ameliorates diabetic myocardial fibrosis. | medchemexpress.comnih.gov |

| Rat model of traumatic hemorrhagic shock | Vascular hyporesponsiveness | Improves vascular reactivity and reduces mitochondrial dysfunction. | nih.govnih.gov |

| Rat model of myocardial infarction | Myocardial fibrosis and inflammation | Improves cardiac function, reduces myocardial fibrosis, and inhibits the autophagy-NLRP3 inflammasome pathway in macrophages. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Inositol (B14025) phosphate (B84403) |

| [3H]inositol phosphates |

| TGF-β1 |

| Calindol |

| Rapamycin |

| Z-YVAD-FMK |

| 3-Methyladenine |

| NPS 2143 |

Rodent Models of Cardiovascular Disease

This compound has been extensively studied in various rodent models to investigate its therapeutic potential in a range of cardiovascular diseases.

Myocardial Infarction (MI): In rat models where myocardial infarction is induced by ligating the left anterior descending artery, Calhex 231 has been shown to improve cardiac function and ameliorate myocardial fibrosis. Studies observed that treatment with Calhex 231 reversed the significant enlargement of the left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD) that occurs post-MI. Furthermore, it led to marked improvements in left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS). The compound also demonstrated the ability to decrease the infiltration of inflammatory cells, such as CD68+ macrophages, and inhibit autophagy and the activation of the NLRP3 inflammasome within these macrophages.

Traumatic Hemorrhagic Shock (THS): The efficacy of Calhex 231 has been evaluated in rat models of traumatic hemorrhagic shock. Research indicates that Calhex 231 significantly improves hemodynamics, elevates blood pressure, and markedly enhances the survival outcomes of rats subjected to THS. It was found to improve vascular hyporesponsiveness and reduce mitochondrial dysfunction. In these models, Calhex 231 administration led to a significant increase in Mean Arterial Pressure (MAP), Left Ventricular Systolic Pressure (LVSP), and other hemodynamic parameters compared to control groups.

Type I Diabetes: The compound has been investigated for its effects on diabetic cardiomyopathy, a major complication of Type I diabetes. In rat models of Type 1 diabetes, Calhex 231 treatment was shown to ameliorate diabetic myocardial fibrosis. In vitro experiments using primary neonatal rat cardiac fibroblasts exposed to high glucose showed that Calhex 231 could inhibit pathways associated with fibrosis, such as the TGF-β1/Smads pathway, thereby reducing the proliferation of cardiac fibroblasts and the deposition of collagen.

Spontaneously Hypertensive Rats (SHR): The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model for human essential hypertension. While CaSR modulators and drugs targeting related pathways, such as calcium channel blockers and antagonists of the renin-angiotensin-aldosterone system, are frequently studied in SHRs, specific research detailing the direct application and effects of this compound in this particular model is not extensively documented in current literature.

Table 1: Summary of this compound Effects in Rodent Models

| Model | Key Findings |

|---|---|

| Myocardial Infarction | Improved cardiac function (↑ LVEF, ↑ LVFS), inhibited myocardial fibrosis, reduced infiltration of inflammatory cells. |

| Traumatic Hemorrhagic Shock | Improved hemodynamics (↑ MAP, ↑ LVSP), increased survival rate, improved vascular reactivity. |

| Type I Diabetes (Cardiomyopathy) | Ameliorated myocardial fibrosis, inhibited proliferation of cardiac fibroblasts, reduced collagen deposition. |

Biophysical and Biochemical Techniques for Detailed Characterization

Inositol Phosphate Accumulation Assays

A primary method for characterizing the mechanism of action of this compound is the inositol phosphate accumulation assay. This technique directly measures the functional consequence of CaSR activation, which involves the phospholipase C pathway. Calhex 231 is identified as a potent negative allosteric modulator because it effectively blocks the increase in [3H]inositol phosphate levels that are typically elicited by the activation of the human wild-type CaSR. In transiently transfected HEK293 cells, Calhex 231 demonstrates a half-maximal inhibitory concentration (IC50) of 0.39 μM for this effect.

Table 2: Inhibitory Potency of Calhex 231 in Inositol Phosphate Assays

| Receptor Type | IC50 Value (μM) |

|---|---|

| Wild-Type CaSR | 0.39 |

| T764A Mutant Receptor | 0.28 ± 0.05 |

| H766A Mutant Receptor | 0.64 ± 0.03 |

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Current Recording

Whole-cell patch-clamp electrophysiology is a fundamental technique for directly studying the function of ion channels. While direct patch-clamp studies detailing the specific interaction of Calhex 231 with ion channels are not prominently featured, its functional effects on ion channel-mediated processes are evident from vascular reactivity studies. Research has shown that Calhex 231 can inhibit contractions in arteries that are primarily mediated by Ca2+ influx through voltage-gated calcium channels (VGCCs). This suggests an indirect or direct inhibitory action on these ion channels, a hypothesis that is typically investigated and confirmed using whole-cell patch-clamp recordings to measure ion channel currents directly.

Immunoblotting and Flow Cytometry for Protein Expression and Localization

Immunoblotting: This technique, also known as Western blotting, has been crucial in identifying the molecular targets of Calhex 231. Studies have used immunoblotting to show that Calhex 231 treatment downregulates the expression of several key proteins involved in myocardial fibrosis and inflammation. In models of diabetic cardiomyopathy, it significantly reduces the expression of CaSR, α-SMA, Col-I/III, and MMP2/9. In the context of myocardial infarction, it has been shown to decrease levels of autophagy-related proteins like beclin-1 and LC3-II, as well as components of the NLRP3 inflammasome pathway in macrophages.

Flow Cytometry: Flow cytometry is utilized to identify and quantify specific cell populations. In research on myocardial infarction, this technique is instrumental in analyzing the infiltration of immune cells into myocardial tissue. For instance, it is used to quantify the presence of macrophages, often identified by surface markers like CD68, allowing researchers to confirm that Calhex 231 treatment can reduce the infiltration of these inflammatory cells post-MI.

Table 3: Proteins Regulated by Calhex 231 as Determined by Immunoblotting

| Protein Target | Biological Process | Effect of Calhex 231 |

|---|---|---|

| CaSR | Calcium Sensing | Downregulation |

| α-SMA, Col-I/III | Fibrosis | Downregulation |

| MMP2/9 | Extracellular Matrix Remodeling | Downregulation |

| Beclin-1, LC3-II | Autophagy | Downregulation |

Gene Expression Analysis (e.g., Quantitative PCR for mRNA and miRNA)

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive method for analyzing changes in gene expression. This technique has been applied to understand how Calhex 231 modulates cellular processes at the genetic level. In studies of traumatic hemorrhagic shock, analysis of microRNA (miRNA) revealed that Calhex 231's protective effects on vascular function are associated with the inhibition of miR-208a-mediated mitochondrial fission. Furthermore, qPCR is used to measure messenger RNA (mRNA) levels of proteins involved in cardiac remodeling, such as calpains, confirming that therapeutic interventions can alter their expression profiles following myocardial infarction.

Fluorescent Indicator-Based Assays (e.g., DAF-FM for Nitric Oxide)

To investigate the effects of Calhex 231 on nitric oxide (NO) signaling, researchers employ fluorescent indicator-based assays. Using the cell-permeable fluorescent probe DAF-FM, which becomes highly fluorescent upon reacting with NO, studies have visualized and quantified NO production in endothelial cells. It has been demonstrated that stimulating CaSR by increasing extracellular calcium enhances basal DAF-FM fluorescence, indicating an increase in NO production. Pre-treatment with Calhex 231 significantly reduces this calcium-stimulated increase in fluorescence, demonstrating that the compound can inhibit CaSR-mediated nitric oxide production in the endothelium.

Future Research Directions and Academic Significance

Elucidating Novel Off-Target or Pleiotropic Effects Beyond CaSR and VGCCs

While Calhex 231 hydrochloride is defined by its interaction with the CaSR, a comprehensive understanding of its biological effects necessitates the investigation of activities beyond this primary target. A significant off-target effect has been identified on voltage-gated Ca2+ channels (VGCCs). nih.gov Research has demonstrated that Calhex 231 can directly inhibit VGCCs in vascular smooth muscle cells, contributing to vasorelaxation independently of its CaSR-modulating activity. nih.gov This finding is crucial as it suggests that the compound's effects on vascular tone are multifaceted. nih.gov

Beyond VGCCs, Calhex 231 has been observed to influence several intracellular signaling pathways that may be considered pleiotropic effects. For instance, in models of diabetic cardiomyopathy, Calhex 231 was found to inhibit the Itch-ubiquitin proteasome and TGF-β1/Smads pathways, which are critical in the development of myocardial fibrosis. medchemexpress.comresearchgate.net Furthermore, in traumatic hemorrhagic shock models, its therapeutic benefits are linked to the inhibition of oxidative stress and mitochondrial fission. nih.gov In the context of myocardial infarction, Calhex 231 is suggested to ameliorate fibrosis by modulating the autophagy-NLRP3 inflammasome pathway in macrophages. nih.gov

Future research must focus on determining whether these downstream effects are solely a consequence of CaSR inhibition in different cellular contexts or if they result from direct, yet-to-be-identified off-target interactions. Distinguishing between CaSR-dependent pleiotropy and genuine off-target binding is essential for a complete mechanistic understanding and for predicting the compound's full therapeutic and side-effect profile.

Investigating Biased Agonism and Signaling Pathway Selectivity of CaSR Modulation

One of the most significant recent discoveries regarding this compound is its capacity for biased agonism, or more accurately, concentration-dependent mode-switching. Originally classified as a pure negative allosteric modulator (NAM), studies have revealed that Calhex 231 can also act as a positive allosteric modulator (PAM). nih.gov This dual activity is a form of probe-dependent modulation where the compound's effect is contingent on its concentration.

Specifically, at lower concentrations (0.1–1 μM), Calhex 231 behaves as a PAM, enhancing the CaSR's sensitivity to its primary agonist, extracellular Ca2+. nih.gov Conversely, at higher concentrations (3–10 μM), it exhibits its classically known NAM activity, inhibiting CaSR signaling. nih.gov This was demonstrated in studies measuring inositol (B14025) phosphate (B84403) (IP) accumulation, a downstream marker of CaSR activation. nih.gov This unique profile distinguishes it from other modulators like NPS 2143, which acts as a pure NAM. nih.gov This complex behavior suggests that Calhex 231 can stabilize multiple conformations of the CaSR, leading to different functional outcomes.

Future investigations should aim to dissect the structural basis for this mode-switching and determine how this dual activity translates to different signaling pathways (e.g., Gq/11 vs. Gi/o protein pathways or β-arrestin recruitment). nih.gov Understanding this signaling bias is critical, as it could be harnessed to selectively activate or inhibit specific downstream pathways, potentially leading to more targeted therapeutic effects with fewer side effects. nih.govresearchgate.net

Table 1: Concentration-Dependent Dual Modulatory Effects of Calhex 231 on CaSR

| Concentration Range | Modulatory Effect | Observed Outcome on CaSR |

| 0.1–1 μM | Positive Allosteric Modulator (PAM) | Enhances Ca2+ potency, leading to a leftward shift in the concentration-response curve. nih.gov |

| 3–10 μM | Negative Allosteric Modulator (NAM) | Inhibits IP1 accumulation stimulated by Ca2+, decreasing both potency and maximal response. nih.gov |

Development of Next-Generation CaSR Modulators Based on this compound Scaffold

The unique chemical structure, or scaffold, of this compound provides a valuable template for the design of new, more refined CaSR modulators. The core structure, (1S,2S,1’R)-N1-(4-chlorobenzoyl)-N2-[1-(1-naphthyl)ethyl]-1,2-diaminocyclohexane, has been modeled to interact with a specific binding pocket within the seven-transmembrane domains of the CaSR. u-strasbg.fr

This detailed structural knowledge enables the use of medicinal chemistry techniques like scaffold morphing and structure-based drug design to create novel analogues. mdpi.com The goals of such efforts would be to:

Enhance Potency and Selectivity: Modify the scaffold to increase affinity for the CaSR while minimizing binding to off-targets like VGCCs.

Engineer Biased Signaling: Systematically alter the chemical structure to favor either PAM or NAM activity, or to bias the receptor toward specific intracellular signaling cascades.